Cerium(IV) ammonium sulfate dihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

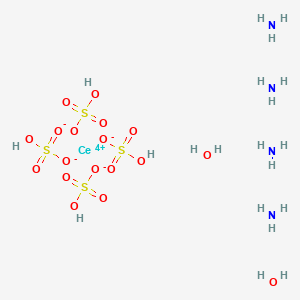

CeH20N4O18S4 |

|---|---|

Molecular Weight |

632.6 g/mol |

IUPAC Name |

azane;cerium(4+);hydrogen sulfate;dihydrate |

InChI |

InChI=1S/Ce.4H3N.4H2O4S.2H2O/c;;;;;4*1-5(2,3)4;;/h;4*1H3;4*(H2,1,2,3,4);2*1H2/q+4;;;;;;;;;;/p-4 |

InChI Key |

VCNAMBGKEDPVGQ-UHFFFAOYSA-J |

Canonical SMILES |

N.N.N.N.O.O.OS(=O)(=O)[O-].OS(=O)(=O)[O-].OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Ce+4] |

Origin of Product |

United States |

Foundational & Exploratory

what is the chemical formula for Cerium(IV) ammonium sulfate dihydrate

Executive Summary

Cerium(IV) ammonium sulfate dihydrate (CAS 10378-47-9), often abbreviated as Ceric Ammonium Sulfate (CAS), is a robust, single-electron oxidant widely utilized in pharmaceutical quality control and organic synthesis.[1] Unlike permanganate or dichromate, CAS offers a stable Ce(IV) species that is not photosensitive and stable at boiling temperatures, provided sufficient acidity is maintained.

This guide provides a comprehensive technical analysis of CAS, moving beyond basic stoichiometry to explore the ligand-field effects that govern its redox potential, its specific utility in "Cerimetry," and its application in the synthesis of complex pharmaceutical intermediates.

Physicochemical Characterization

The utility of Cerium(IV) ammonium sulfate stems from its high molecular weight and the stability of the sulfato-cerate complex. Unlike Cerium(IV) Ammonium Nitrate (CAN), CAS avoids the introduction of nitrate ions, which can be detrimental in specific oxidative couplings or when nitrate ester byproducts are to be avoided.[1]

Table 1: Core Chemical Data

| Property | Specification |

| IUPAC Name | Ammonium cerium(IV) sulfate dihydrate |

| Chemical Formula | |

| Molecular Weight | 632.55 g/mol |

| CAS Number | 10378-47-9 |

| Oxidation State | Cerium (+4) |

| Appearance | Orange-yellow crystalline powder |

| Solubility | Soluble in water and dilute mineral acids; hydrolyzes in neutral solutions.[2][3] |

| Standard Potential ( | +1.44 V (in 1 M |

Mechanistic Principles: The Redox Potential Shift

The oxidizing power of Ce(IV) is not a fixed constant; it is heavily dependent on the counter-ion and acid concentration. This is a critical variable for researchers designing redox systems.

The Sulfato-Complex Effect

In sulfuric acid, the Ce(IV) ion does not exist as a simple hydrated cation

-

Perchloric Acid (

): Ce(IV) exists as hydrated species; -

Sulfuric Acid (

): Sulfate ligands stabilize the Ce(IV) state more than the Ce(III) state, lowering the free energy of the oxidized form. This reduces the redox potential to approximately +1.44 V .

Implication for Drug Development: While less potent than in perchloric acid, the potential in sulfuric acid is sufficient for most quantitative oxidations (e.g., Fe(II) to Fe(III)) while avoiding the explosive hazards of perchlorates and the instability of nitrates.

Mechanism of Action (Single Electron Transfer)

The oxidation mechanism typically proceeds via a Single Electron Transfer (SET) pathway, often involving a radical cation intermediate.

Figure 1: General Single Electron Transfer (SET) mechanism for Cerium(IV) oxidations. The formation of a precursor complex facilitates the electron transfer.

Analytical Applications: High-Precision Cerimetry

In pharmaceutical QC, Cerimetry is preferred over Permanganometry because the titrant is stable indefinitely and does not oxidize chloride ions (allowing titrations in HCl media).

Standardization Protocol

Objective: Determine the exact normality of a ~0.1 N Cerium(IV) Ammonium Sulfate solution.

Primary Standard: Arsenic Trioxide (

Reagents Required:

-

Cerium(IV) Ammonium Sulfate: ~64 g dissolved in 500 mL water + 30 mL conc.

, diluted to 1 L. -

Arsenic Trioxide (

): Analytical grade, dried at 105°C. -

Sodium Hydroxide (NaOH): 2 M solution (for dissolving

). -

Sulfuric Acid (

): dilute (~2.5 M). -

Osmium Tetroxide (

): 0.25% solution in 0.1 M -

Ferroin Indicator: 1,10-phenanthroline ferrous sulfate.

Step-by-Step Methodology:

-

Preparation of Standard: Weigh accurately ~0.20 g of dried

into a 500 mL Erlenmeyer flask. -

Dissolution: Add 10 mL of 2 M NaOH and warm gently until completely dissolved.

-

Acidification: Cool the solution and add 100 mL of distilled water followed by 25 mL of dilute

.-

Checkpoint: Ensure the solution is acidic. The solution must be cool to prevent loss of volatile arsenic species, though Arsenic(III) is relatively stable.

-

-

Catalysis: Add 3 drops of

solution. -

Indicator: Add 2 drops of Ferroin indicator. The solution will turn Orange-Red .

-

Titration: Titrate with the Cerium(IV) Ammonium Sulfate solution.

-

Endpoint: The color transitions from Orange-Red

Very Pale Blue (Ferriin form). The transition is sharp and reversible.

-

Calculation:

(Equivalent weight of

Figure 2: Workflow for the standardization of Ceric Ammonium Sulfate using Arsenic Trioxide.

Synthetic Utility in Drug Development

In organic synthesis, CAS is utilized for specific oxidative transformations where chemoselectivity is paramount.

Quinone Synthesis

Quinone moieties are common in cytotoxic drugs (e.g., Doxorubicin analogs). CAS efficiently oxidizes hydroquinones and catechols to their corresponding quinones.

-

Advantage: The reaction can be conducted in mixed aqueous-organic solvents (e.g., Acetonitrile/Water), allowing for the solubilization of hydrophobic substrates.

Oxidative Deprotection

While Cerium(IV) Ammonium Nitrate (CAN) is the standard for removing p-methoxybenzyl (PMB) protecting groups, CAS can be used when the substrate is sensitive to the nitrate radical or when a milder pH profile (controlled by

Handling, Stability, and Safety

Hydrolysis Prevention

Cerium(IV) salts hydrolyze readily in neutral or basic solutions to form insoluble Cerium(IV) hydroxide/oxide precipitate.

-

Rule: Always dissolve CAS in dilute sulfuric acid (at least 0.5 M) before adding water.

-

Storage: Solutions in dilute sulfuric acid are stable for months. They are not photosensitive, unlike permanganate.

Safety Profile

-

Hazards: Strong Oxidizer. Causes skin irritation and serious eye irritation.

-

Incompatibility: Violent reaction with strong reducing agents.

-

Disposal: Cerium is a lanthanide; waste should be segregated from heavy metals but treated according to specific local regulations for rare earths.

References

-

PubChem. this compound. National Library of Medicine. Available at: [Link]

- Vogel, A. I.Vogel's Textbook of Quantitative Chemical Analysis. 5th Edition. Longman Scientific & Technical. (Standard reference for Cerimetry protocols).

-

Nair, V., & Deepthi, A. Cerium(IV) Sulfate. Encyclopedia of Reagents for Organic Synthesis. Wiley Online Library. Available at: [Link]

-

American Chemical Society. Reagent Chemicals: Specifications and Procedures. (Defines ACS Grade standards for Ceric Ammonium Sulfate).[5][7]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. This compound | CeH20N4O18S4 | CID 71308344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ammonium cerium(IV) sulfate - Wikipedia [en.wikipedia.org]

- 4. noblesciencepress.org [noblesciencepress.org]

- 5. CAS 10378-47-9: Ammonium cerium sulfate ((NH4)4Ce(SO4)4) d… [cymitquimica.com]

- 6. scribd.com [scribd.com]

- 7. merckmillipore.com [merckmillipore.com]

Cerium(IV) ammonium sulfate dihydrate physical and chemical properties

Topic: Cerium(IV) Ammonium Sulfate Dihydrate: Physicochemical Properties & Applications in Drug Development Content Type: Technical Whitepaper Audience: Senior Researchers, Process Chemists, and Analytical Scientists

Executive Summary

This compound (CAS: 10378-47-9), often abbreviated as CAS or Ceric Ammonium Sulfate, represents a cornerstone oxidant in quantitative analysis and organic synthesis.[1][2] Unlike its nitrate counterpart (CAN), CAS offers superior stability in sulfuric acid solutions and a distinct redox potential profile (

Physicochemical Characterization

Fundamental Constants

The compound exists as an orange-red crystalline solid.[2] It is a double salt, chemically distinct from simple ceric sulfate due to the stabilizing effect of the ammonium ions on the crystal lattice.

| Property | Value / Description |

| IUPAC Name | Ammonium cerium(IV) sulfate dihydrate |

| Formula | |

| Molar Mass | 632.55 g/mol |

| Appearance | Orange-red monoclinic crystals |

| Density | |

| Melting Point | Decomposes at 130°C (Loss of water/ammonia) |

| Solubility (Water) | Soluble; hydrolyzes to form acidic solutions |

| Solubility (Ethanol) | Insoluble (Critical for purification/precipitation) |

| Stability | Stable in air; photosensitive over prolonged exposure |

Crystal Structure & Coordination

X-ray crystallography reveals that the Ce(IV) center is not a simple cation but part of a complex anionic coordination sphere. The cerium atom is typically 9-coordinated by oxygen atoms from the sulfate groups, forming a distorted tricapped trigonal prismatic geometry .[3] In the solid state, the structure is often described as containing

Chemical Reactivity & Thermodynamics

Redox Potential & Speciation

The oxidative power of CAS is heavily dependent on the supporting electrolyte. In sulfuric acid, the formal potential is approximately +1.44 V , significantly lower than in perchloric acid (+1.70 V). This shift is attributed to the strong complexation of Ce(IV) by sulfate ions, forming stable sulfato-complexes.

Recent EXAFS and DFT studies suggest that in 1 M

Mechanistic Pathway of Oxidation

The oxidation of organic substrates (e.g., alcohols to aldehydes) generally proceeds via a Ligand-to-Metal Charge Transfer (LMCT) mechanism or a radical pathway (Hydrogen Atom Transfer - HAT), depending on the substrate.

Figure 1: Simplified mechanism for the oxidation of an alcohol by Cerium(IV). The reaction initiates with the formation of a coordination complex followed by electron transfer.

Applications in Drug Development

Organic Synthesis (Intermediates)

While Cerium Ammonium Nitrate (CAN) is more soluble in organic solvents, CAS is preferred when sulfate compatibility is required or when avoiding nitrate byproducts (which can be explosive or interfering) is necessary.

-

Selective Oxidation: Used to oxidize benzylic alcohols to benzaldehydes without over-oxidation to carboxylic acids under controlled conditions.

-

Quinazolinone Synthesis: CAS acts as an efficient, reusable heterogeneous catalyst for the one-pot synthesis of dihydroquinazolinones, a scaffold found in various bioactive alkaloids and diuretics [3].

Analytical Chemistry (Cerimetry)

In pharmaceutical quality control (QC), CAS is the standard titrant for determining the purity of reducing drugs (e.g., ferrous fumarate, paracetamol precursors).

-

Advantages over Permanganate:

-

Solutions are stable indefinitely at boiling temperatures.

-

Reaction is strictly single-electron (

), avoiding intermediate valency complications (unlike -

Can be used in the presence of high chloride concentrations (unlike permanganate which oxidizes

).

-

Experimental Protocols

Preparation and Standardization of 0.1 N Ceric Ammonium Sulfate

Objective: Prepare a stable 0.1 N volumetric solution and standardize it against Primary Standard Arsenic Trioxide (

Reagents:

-

This compound (Reagent Grade)

-

Sulfuric Acid (

), concentrated -

Arsenic Trioxide (

), Primary Standard -

Osmium Tetroxide (

) solution (Catalyst) -

Ferroin Indicator (1,10-phenanthroline ferrous sulfate)

Methodology:

-

Preparation:

-

Dissolve ~64 g of CAS in 500 mL of 2 N

. -

Heat gently to ensure complete dissolution (prevent hydrolysis causing turbidity).

-

Dilute to 1000 mL with distilled water. Allow to stand for 24 hours; filter if precipitate forms.

-

-

Standardization (The "Gold Standard"):

-

Accurately weigh ~0.20 g of dried

into a flask. -

Dissolve in 10 mL of 20% NaOH (warm if needed), then acidify with 25 mL of 2 N

. -

Add 2 drops of

catalyst (Critical: Reaction is slow without it). -

Add 2 drops of Ferroin indicator.

-

Titrate with CAS solution.

-

Endpoint: Sharp color change from Orange-Red to Pale Blue .

-

Figure 2: Workflow for the standardization of Ceric Ammonium Sulfate using Arsenic Trioxide.

Safety & Stability (MSDS Summary)

Hazard Classification:

-

Oxidizing Solid (Category 2): May intensify fire.[2] Keep away from combustibles (paper, oil, clothing).[2]

-

Skin/Eye Corrosion (Category 1B): Causes severe skin burns and eye damage. The acidic nature (upon hydrolysis) and strong oxidizing potential make it corrosive.

Handling Precautions:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Incompatibilities: Strong reducing agents, powdered metals, organic materials.

-

Storage: Store in a cool, dry place. Unlike many oxidants, it is not highly hygroscopic, but containers should be sealed to prevent contamination.

References

-

Shan, Y. & Huang, S.D. (1998).[3] Structure of Ammonium Cerium(IV) Sulfate Dihydrate. Acta Crystallographica Section C.

-

Marshall, S. et al. (2022). Unveiling the Cerium(III)/(IV) Structures and Charge-Transfer Mechanism in Sulfuric Acid. Deep Blue Repositories / University of Michigan.

-

Davoodnia, A. et al. (2014).[4] Cerium (IV) sulfate: A highly efficient reusable heterogeneous catalyst for the one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones.[4] Chinese Journal of Catalysis.

-

PubChem. (2025).[5][6] this compound (CID 71308344).[5] National Library of Medicine.

Sources

- 1. CAS 10378-47-9: Ammonium cerium sulfate ((NH4)4Ce(SO4)4) d… [cymitquimica.com]

- 2. Ammonium cerium (IV) sulfate dihydrate - SYNTHETIKA [synthetikaeu.com]

- 3. Ammonium cerium(IV) sulfate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CeH20N4O18S4 | CID 71308344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ammonium cerium sulfate ((NH4)4Ce(SO4)4) dihydrate | CeH20N4O18S4 | CID 16211593 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Molecular Weight & Standardization of Cerium(IV) Ammonium Sulfate Dihydrate

Executive Summary

Cerium(IV) Ammonium Sulfate Dihydrate (CAS: 10378-47-9) is a primary oxidimetric standard with a molecular weight of 632.55 g/mol .[1][2][3]

Known as Ceric Ammonium Sulfate (CAS), this compound is critical in pharmaceutical quality control and organic synthesis due to its high oxidation potential (+1.44 V) and stability in acidic solutions. Unlike permanganate, it does not require boiling or filtration before use, and its reaction intermediates are stable, making it indispensable for the precise determination of reducing agents in drug development workflows.

Structural & Physical Chemistry

Molecular Composition

The precise molecular weight is derived from the formula (NH₄)₄Ce(SO₄)₄[4] · 2H₂O . Accuracy in this metric is the foundation of all subsequent stoichiometric calculations in volumetric analysis.

Table 1: Atomic Mass Contribution Breakdown

| Component | Element | Qty | Atomic Wt ( g/mol ) | Subtotal ( g/mol ) |

| Cation | Nitrogen (N) | 4 | 14.007 | 56.028 |

| Hydrogen (H) | 16 | 1.008 | 16.128 | |

| Central Ion | Cerium (Ce) | 1 | 140.116 | 140.116 |

| Anion | Sulfur (S) | 4 | 32.06 | 128.24 |

| Oxygen (O) | 16 | 15.999 | 255.984 | |

| Hydrate | Water (H₂O) | 2 | 18.015 | 36.03 |

| TOTAL | 632.55 |

The Criticality of the Dihydrate State

The "dihydrate" designation is not merely nomenclature; it is a stability parameter.

-

Efflorescence: At temperatures >60°C in dry air, the compound loses water molecules, shifting the molecular weight toward the anhydrous form (~596.52 g/mol ).

-

Stoichiometric Impact: Using efflorescent crystals without re-standardization will result in a concentration error , leading to false potency values in API (Active Pharmaceutical Ingredient) assays.

Standardization Protocol: A Self-Validating System

To ensure data integrity in drug development, one cannot rely solely on the gravimetric preparation of CAS solutions. The solution must be standardized against a primary standard.[5][6][7] The industry-accepted benchmark is Sodium Oxalate (Na₂C₂O₄) .

The Chemical Mechanism

The standardization relies on the oxidation of oxalate to carbon dioxide in an acidic medium.

Reagents & Conditions

-

Primary Standard: Sodium Oxalate (dried at 105°C for 2 hours).

-

Acid Medium: Sulfuric Acid (H₂SO₄) is preferred over HCl to prevent the oxidation of chloride ions to chlorine gas.

-

Catalyst/Temperature: The reaction is slow at room temperature. Heating to 75°C–85°C is mandatory to overcome the activation energy barrier.

-

Indicator: Ferroin (1,10-phenanthroline ferrous sulfate).

-

Start Color: Orange-Red.[5]

-

End Point: Pale Blue (sharp transition).

-

Workflow Diagram

The following diagram illustrates the decision logic required to validate the titer of the Cerium(IV) solution.

Caption: Figure 1. Logic flow for the standardization of Cerium(IV) Ammonium Sulfate using Sodium Oxalate.

Applications in Drug Development[10]

Cerium(IV) Ammonium Sulfate is superior to permanganate for analyzing drugs with reducing functional groups because it is less sensitive to organic impurities that might trigger side reactions.

Case Study: Lansoprazole Analysis

In the quality control of proton pump inhibitors like Lansoprazole, CAS is used to oxidize the sulfide linkage. This method often employs a "back-titration" or spectrophotometric technique using dyes (e.g., Methyl Orange) which are bleached by excess Ce(IV).

The Redox Signaling Pathway

Understanding the electron transfer is vital for designing new assays. The Ce(IV) species acts as a single-electron acceptor.

Caption: Figure 2. Single-electron transfer mechanism utilized in Ce(IV) based pharmaceutical assays.

Troubleshooting & Stability

Storage Integrity

-

Hygroscopicity: Moderate.

-

Photosensitivity: Solutions of Ce(IV) are relatively stable to light, unlike silver nitrate, but long-term storage should still be in amber bottles to prevent photochemical reduction over months.

-

Shelf Life: Solid state is stable for years if kept dry. Solutions (0.1 N) in dilute sulfuric acid are stable for several months.

Common Failure Modes

-

Turbidity: If the solution becomes cloudy, basic salts are precipitating.

-

Fix: Increase acidity. The solution requires significant H₂SO₄ (usually >0.5 N) to prevent hydrolysis.

-

-

Sluggish End Point:

-

Cause: Temperature dropped below 70°C during titration.

-

Fix: Reheat the analyte flask. The reaction with oxalate is temperature-dependent.

-

References

-

Basavaiah, K., et al. (2007).[8][9] Use of ceric ammonium sulphate and two dyes, methyl orange and indigo carmine, in the determination of lansoprazole in pharmaceuticals.[8][9] Acta Pharmaceutica.[9] [Link]

-

National Institute of Standards and Technology (NIST). Standard Reference Material 40h - Sodium Oxalate. [Link]

Sources

- 1. Ammonium cerium(IV) sulfate dihydrate | CAS 10378-47-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Ammonium cerium(IV) sulfate - Wikipedia [en.wikipedia.org]

- 3. merckmillipore.com [merckmillipore.com]

- 4. 10378-47-9 CAS MSDS (Ammonium cerium(IV) sulfate dihydrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. noblesciencepress.org [noblesciencepress.org]

- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 7. scribd.com [scribd.com]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. semanticscholar.org [semanticscholar.org]

Technical Guide: Solubility and Stability Profile of Cerium(IV) Ammonium Sulfate Dihydrate

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject:

Executive Summary

Cerium(IV) ammonium sulfate dihydrate (CAS 10378-47-9), often abbreviated as CAS or Ce(IV)AS, is a robust primary standard and single-electron oxidant widely utilized in redox titrimetry and organic synthesis.[1] Unlike other cerium(IV) salts, such as ceric ammonium nitrate (CAN), CAS offers superior stability in sulfuric acid solutions and avoids the complications associated with nitrate ligands.

However, its utility is strictly governed by its solubility profile. While highly soluble in acidified aqueous media, it exhibits poor solubility in organic solvents and undergoes rapid hydrolysis in neutral water. This guide provides a definitive technical analysis of its solubility, stability mechanisms, and preparation protocols.

Physicochemical Profile

| Property | Data |

| Chemical Name | Ammonium cerium(IV) sulfate dihydrate |

| Formula | (NH₄)₄Ce(SO₄)₄[1][2][3][4][5][6][7][8] · 2H₂O |

| Molecular Weight | 632.55 g/mol |

| Appearance | Orange-yellow crystalline powder |

| Oxidation State | Cerium (+4) |

| Standard Reduction Potential | +1.44 V (in 1 M H₂SO₄) |

| CAS Number | 10378-47-9 |

Aqueous Solubility & Hydrolysis Mechanics

The Critical Role of Acidity

Cerium(IV) ammonium sulfate is soluble in water (approx. 100 g/L at 20°C in acidic media), but this solubility is conditional. In neutral water, the highly charged Ce⁴⁺ cation functions as a strong Lewis acid, polarizing water molecules in its hydration shell to release protons. This leads to the formation of insoluble basic salts or hydrated ceric oxide (CeO₂·nH₂O), manifesting as a yellow precipitate.

Mechanism of Hydrolysis: To maintain a stable solution, the hydrolysis equilibrium must be suppressed by a high concentration of hydronium ions (H⁺), typically supplied by sulfuric acid (H₂SO₄).

Figure 1: Hydrolysis pathway of Ce(IV) in water. Without acid suppression (Green), the equilibrium shifts right, leading to irreversible precipitation.

Quantitative Solubility Data

-

Acidic Aqueous Solution (1 N H₂SO₄): High solubility (>60 g/L). Stable for months if stored away from light.

-

Neutral Water: Soluble initially, but rapidly becomes turbid due to hydrolysis.

-

pH Limit: Solutions should be maintained at pH < 1.0 to ensure thermodynamic stability of the Ce⁴⁺ species.

Organic Solvent Compatibility

Researchers must exercise extreme caution when introducing CAS to organic solvents. As a strong oxidant, CAS is incompatible with many oxidizable organic compounds.

| Solvent | Solubility | Stability/Reactivity Notes |

| Ethanol | Insoluble | Practically insoluble. Potential for slow oxidation of ethanol to acetaldehyde/acetic acid upon prolonged contact or heating. |

| Acetone | Insoluble | Poor solubility. Generally stable, but CAS is not an effective oxidant in pure acetone due to lack of solubility. |

| Acetonitrile | Sparingly Soluble | Soluble in dilute H₂SO₄-MeCN mixtures. Often used as a co-solvent system for organic oxidations. |

| DMSO | Reactive | DANGER: DMSO is a reducing solvent. While CAS may appear to dissolve, it can oxidize DMSO to dimethyl sulfone, generating heat. Avoid storing CAS in DMSO. |

| Glacial Acetic Acid | Insoluble | Insoluble in pure acid; requires water/sulfuric acid presence. |

Experimental Protocol: Preparation of 0.1 N Standard Solution

This protocol ensures a stable, standardized solution suitable for analytical titrations.

Reagents Required:

-

This compound (Analytical Grade)

-

Sulfuric Acid (Concentrated, 98%)

-

Distilled/Deionized Water

Workflow:

Figure 2: Step-by-step preparation of 0.1 N Ceric Ammonium Sulfate solution.

Detailed Procedure:

-

Weighing: Accurately weigh 64–66 g of this compound.

-

Acid Preparation: In a 1 L beaker, carefully add 30 mL of concentrated sulfuric acid to 500 mL of distilled water . Note: Always add acid to water.

-

Dissolution: Add the weighed solid to the hot acid solution. Stir gently. If dissolution is slow, apply mild heat, but do not boil. The solution should turn a clear, bright orange-yellow.

-

Dilution: Allow the solution to cool to room temperature. Transfer to a 1000 mL volumetric flask and dilute to the mark with distilled water.

-

Clarification: If the solution appears cloudy (indicating partial hydrolysis or impurities), filter it through a fine sintered glass crucible or filter paper before standardization.

-

Standardization: Standardize against Arsenic Trioxide (As₂O₃) or Sodium Oxalate (Na₂C₂O₄) using Ferroin indicator.

Troubleshooting & Best Practices

-

Precipitation: If a yellow precipitate forms during storage, the acidity is likely too low. Add small amounts of concentrated H₂SO₄ to redissolve.

-

Photosensitivity: Ce(IV) solutions are light-sensitive. Store in amber glass bottles to prevent photochemical reduction to Ce(III).

-

Heating: Do not boil the solution for extended periods, as this can induce thermal decomposition or loss of titer.

-

Cleaning: Spills should be neutralized with a weak reducing agent (e.g., sodium thiosulfate) before disposal, as dried residues are strong oxidizers.

References

-

Pharmaguideline . (2010). Preparation and Standardization of 0.1 M Ceric Ammonium Sulphate. Retrieved from [Link]

-

National Institutes of Health (PubChem) . (2025). Ammonium cerium sulfate dihydrate - Compound Summary. Retrieved from [Link]

-

Scharlab . (2025).[2] Ammonium cerium(IV) sulfate dihydrate, EssentQ® Specifications. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Ammonium cerium sulfate ((NH4)4Ce(SO4)4) dihydrate | CeH20N4O18S4 | CID 16211593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 10378-47-9: Ammonium cerium sulfate ((NH4)4Ce(SO4)4) d… [cymitquimica.com]

- 4. Ammonium cerium(IV) sulfate dihydrate, EssentQ® - Scharlab [scharlab.com]

- 5. Ammonium cerium(IV) sulfate - Wikipedia [en.wikipedia.org]

- 6. 10378-47-9 CAS MSDS (Ammonium cerium(IV) sulfate dihydrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Ammonium cerium (IV) sulfate dihydrate - SYNTHETIKA [synthetikaeu.com]

- 8. Ammonium cerium(IV) sulfate dihydrate | 10378-47-9 [chemicalbook.com]

Ammonium Cerium(IV) Sulfate Dihydrate: The Oxidative Standard in Pharmaceutical Analysis and Synthesis

[1][2]

Executive Summary

Ammonium Cerium(IV) Sulfate Dihydrate (CAS 10378-47-9), commonly referred to as Ceric Ammonium Sulfate (CAS) , is a high-purity inorganic salt that serves as a cornerstone reagent in pharmaceutical research and quality control.[1] Unlike its nitrate counterpart (Ceric Ammonium Nitrate, CAN), which is favored for organic solubility, CAS is the industry standard for aqueous redox titrimetry and chromatographic visualization .

This technical guide dissects the utility of CAS 10378-47-9 in drug development, focusing on its role as a primary oxidant in pharmacopeial assays (USP/EP) and its critical function in Thin Layer Chromatography (TLC) as part of "Hanessian’s Stain."

Part 1: Chemical Profile & Physicochemical Properties[3][4]

CAS 10378-47-9 is characterized by its stability in acidic solution and its powerful, yet controlled, single-electron oxidation potential.

Table 1: Physicochemical Specifications

| Property | Data |

| IUPAC Name | Ammonium cerium(4+) sulfate dihydrate |

| Common Name | Ceric Ammonium Sulfate (CAS) |

| CAS Number | 10378-47-9 |

| Molecular Formula | (NH₄)₄Ce(SO₄)₄[2][3][4][5][6][7][8] · 2H₂O |

| Molecular Weight | 632.55 g/mol |

| Appearance | Orange-yellow crystalline powder |

| Solubility | Soluble in water and dilute acids; practically insoluble in organic solvents (ethanol, acetone) |

| Oxidation State | Cerium (IV) [Ce⁴⁺] |

| Redox Potential | ~1.44 V (in 1 M H₂SO₄) |

Part 2: Mechanism of Action (The Ce⁴⁺/Ce³⁺ Redox Couple)

The utility of Ceric Ammonium Sulfate stems from the Single Electron Transfer (SET) mechanism. Unlike permanganate or dichromate, which involve complex multi-electron transfers and intermediate species, the reduction of Cerium(IV) to Cerium(III) is a clean, one-electron process.

The SET Pathway

-

Initiation: The Ce⁴⁺ ion acts as an electrophilic oxidant, abstracting a single electron from the substrate (e.g., a hydroxyl group or an amine).

-

Radical Formation: This generates a radical cation on the substrate.

-

Product Formation: The radical intermediate undergoes further transformation (deprotonation, cleavage) to form the oxidized product, while Ce⁴⁺ is reduced to the colorless Ce³⁺.

Visualization of the Redox Cycle

The following diagram illustrates the fundamental electron transfer driving both analytical titrations and TLC staining.

Figure 1: The Single Electron Transfer (SET) mechanism of Cerium(IV) oxidation.

Part 3: Analytical Applications in Drug Quality Control

In pharmaceutical QC, CAS is a primary standard for cerimetry (redox titration). It is preferred over permanganate because:

-

It is stable over long periods in acidic solution.

-

It does not require boiling during standardization.

-

The color change (yellow to colorless) is distinct, though often enhanced by Ferroin indicator .

Protocol 1: Standardization of 0.1 N Ceric Ammonium Sulfate

This protocol is essential for validating the concentration of CAS before using it to assay drugs like Hydroquinone , Tocopherol (Vitamin E) , or Ascorbic Acid .

Reagents:

-

Arsenic Trioxide (

) - Primary Standard. -

Sodium Hydroxide (NaOH).

-

Sulfuric Acid (

).[6] -

Osmium Tetroxide (

) - Catalyst. -

Ferroin Indicator.

Workflow:

-

Preparation: Dissolve ~64-66g of CAS in a mixture of 30mL

and 500mL water. Dilute to 1L. -

Standard Weighing: Weigh accurately ~0.2g of dried

into a flask. -

Dissolution: Dissolve

in 25mL of 8% NaOH (warming helps). -

Acidification: Add 100mL water and 30mL dilute

. -

Catalysis: Add 2 drops of Osmium Tetroxide solution (critical for reaction kinetics).

-

Titration: Add Ferroin indicator. Titrate with CAS solution until the color shifts from Pink to Pale Blue .[9]

Figure 2: Step-by-step workflow for the standardization of Ceric Ammonium Sulfate using Arsenic Trioxide.

Part 4: Thin Layer Chromatography (TLC) Visualization

In drug discovery, researchers frequently use Hanessian’s Stain (Ceric Ammonium Molybdate - CAM), a sensitive "dip" stain for visualizing compounds that are not UV-active. It is particularly effective for carbohydrates, polyols, and glycosides.

Protocol 2: Preparation of Hanessian’s Stain (CAM)

This stain utilizes the oxidizing power of CAS 10378-47-9 combined with ammonium molybdate to produce dark blue/brown spots on a light background upon heating.

Ingredients:

-

Ceric Ammonium Sulfate: 5.0 g[5]

-

Ammonium Molybdate: 25.0 g[5]

-

Concentrated Sulfuric Acid: 50 mL

-

Distilled Water: 450 mL

Method:

-

Dissolve the Ceric Ammonium Sulfate and Ammonium Molybdate in the water.[6]

-

Slowly and carefully add the sulfuric acid (exothermic reaction).[10]

-

Store in a glass jar wrapped in aluminum foil (light sensitive).

Usage:

-

Dip the developed TLC plate into the stain.[11]

-

Wipe the back of the plate.

-

Heat with a heat gun or on a hot plate at ~150°C.

-

Result: Oxidizable compounds appear as dark blue spots; the background remains light blue/white.

Part 5: Hazards and Safety (GHS Compliance)

Handling CAS 10378-47-9 requires strict adherence to safety protocols due to its oxidizing nature and acidity when in solution.

Table 2: GHS Hazard Classification

| Hazard Code | Description | Safety Precaution |

| H272 | May intensify fire; oxidizer.[12] | Keep away from heat, sparks, and organic materials (paper, solvents).[12] |

| H314 / H315 | Causes skin irritation / severe burns. | Wear nitrile gloves and lab coat. Wash immediately if splashed. |

| H319 | Causes serious eye irritation. | Use chemical safety goggles. |

| H335 | May cause respiratory irritation. | Handle powder in a fume hood to avoid dust inhalation. |

Storage: Store in a cool, dry place away from incompatible materials (strong reducing agents, powdered metals).

References

-

Fisher Scientific. Ammonium cerium(IV) sulfate dihydrate Safety Data Sheet. Retrieved from

-

Pharmaguideline. Preparation and Standardization of 0.1 M Ceric Ammonium Sulphate. Retrieved from

-

The Sarpong Group. Appendix 3: Recipes For TLC Stains. Retrieved from

-

Reach Devices. TLC Stains: Recipes and Chemistry. Retrieved from

-

Sigma-Aldrich. Ammonium cerium(IV) sulfate dihydrate Product Specification. Retrieved from

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS RN 10378-47-9 | Fisher Scientific [fishersci.com]

- 3. scbt.com [scbt.com]

- 4. Ammonium cerium(IV) sulfate - Wikipedia [en.wikipedia.org]

- 5. Magic Formulas [chem.rochester.edu]

- 6. sarponggroup.com [sarponggroup.com]

- 7. chemiis.com [chemiis.com]

- 8. researchgate.net [researchgate.net]

- 9. Preparation and Standardization of 0.1 M Ceric Ammonium Sulphate | Pharmaguideline [pharmaguideline.com]

- 10. depts.washington.edu [depts.washington.edu]

- 11. TLC stains [reachdevices.com]

- 12. Ammonium cerium (IV) sulfate dihydrate - SYNTHETIKA [synthetikaeu.com]

stability and storage conditions for ceric ammonium sulfate dihydrate

CAS: 10378-47-9 | Formula:

Executive Summary

Ceric Ammonium Sulfate (CAS) Dihydrate is a potent oxidimetric standard widely utilized in pharmaceutical quality control and organic synthesis.[1] Its utility relies entirely on the maintenance of the Cerium(IV) oxidation state. While the solid dihydrate is kinetically stable under controlled conditions, it is thermodynamically susceptible to hydrolytic precipitation , photochemical reduction , and contamination-induced redox decay .

This guide defines the critical storage parameters and validation workflows required to maintain the integrity of CAS reagents. The core directive for researchers is simple: Stability is not a static property of this reagent; it is a dynamic equilibrium maintained by high acidity and photon exclusion.

Physicochemical Profile & Instability Factors

To understand storage requirements, one must understand the molecular vulnerabilities of the compound.

| Property | Specification | Stability Implication |

| Redox Potential | High potential makes it aggressive toward organic contaminants (dust, filter paper), leading to rapid titer loss. | |

| Solubility | Soluble in dilute acid; Hydrolyzes in neutral water | Critical: Must be dissolved in acidic media ( |

| Photosensitivity | Moderate | UV/Visible light can induce Ligand-to-Metal Charge Transfer (LMCT), slowly reducing |

| Hygroscopicity | Low to Moderate | The dihydrate is stable, but excess moisture can encourage caking and surface hydrolysis. |

The Hydrolysis Trap

The most common failure mode for CAS solutions is "turbidity" or precipitation. This is not simple insolubility; it is a chemical change. In low-acid environments, the

If the proton concentration (

Degradation Pathways (Visualized)

The following diagram illustrates the causal relationships between environmental stressors and reagent failure.

Figure 1: Mechanistic pathways for Ceric Ammonium Sulfate degradation. Note that acidity prevents precipitation, while light exclusion prevents reduction.

Storage & Handling Protocols

Solid State Storage

-

Container: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal lids which may corrode due to acid vapors if not perfectly sealed.

-

Environment: Store in a cool, dry place (+15°C to +25°C).

-

Desiccation: Not strictly required for the dihydrate if the seal is tight, but recommended in high-humidity environments to prevent caking.

Solution State Storage (Volumetric Standard)

Solutions of Ceric Ammonium Sulfate are far more sensitive than the solid.

-

Matrix: Must be prepared in 0.5 M to 1.0 M Sulfuric Acid . Never dissolve in pure water first.

-

Container: Amber Glass (Borosilicate) is mandatory to block UV/Blue light.

-

Shelf Life:

-

Unstandardized: Stable for months if kept dark and acidic.

-

Standardized: Re-verify titer every 7–14 days .

-

-

Wait Period: After initial preparation, allow the solution to stand for 24-48 hours before standardization. This ensures any reaction with trace reducing impurities in the water/acid is complete.

The Self-Validating System: Standardization Protocol

A "self-validating" system implies that the protocol itself detects failure. If the CAS solution has degraded (precipitated or reduced), the standardization against a primary standard will fail to meet the expected molarity or endpoint sharpness.

Primary Standard: Arsenic Trioxide (

Step-by-Step Workflow

-

Preparation: Dissolve ~64g CAS dihydrate in a mixture of 30mL conc.

and 500mL water.[2][3] Dilute to 1000mL.[3] -

Rest: Let stand for 24 hours. Filter if turbid (turbidity = hydrolysis = bad storage).

-

Weighing: Accurately weigh ~200mg dried

into a flask. -

Dissolution: Dissolve

in warm NaOH, then acidify with -

Titration: Add Osmic Acid catalyst (0.15 mL) and Ferroin indicator. Titrate with CAS solution.

-

Endpoint: Sharp transition from Pink/Red to Pale Blue .[4]

-

Standardization Logic Diagram

Figure 2: Decision tree for the preparation and validation of Ceric Ammonium Sulfate solutions.

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: Ammonium cerium(IV) sulfate dihydrate. Retrieved from

- United States Pharmacopeia (USP).

-

Pharmaguideline. (2010). Preparation and Standardization of 0.1 M Ceric Ammonium Sulphate. Retrieved from

-

ChemicalBook. (2025). Ammonium cerium(IV) sulfate dihydrate Properties and Uses. Retrieved from

-

National Institutes of Health (NIH). PubChem Compound Summary: Ceric ammonium sulfate. Retrieved from

Sources

The Tetravalent Cerium Paradigm: Electronic Stability, Synthetic Utility, and Bio-Catalytic Applications

Executive Summary

The +4 oxidation state of cerium (Ce

The Electronic Architecture of Ce(IV)

Thermodynamic Stability & Redox Potential

The stability of Ce(IV) is grounded in the attainment of an empty

-

Configuration: Ce(III) is

; Ce(IV) is -

Redox Potential: The Ce(IV)/Ce(III) couple is highly sensitive to the coordination environment.[1]

Expert Insight: The drop in potential in sulfate media indicates strong complexation of Ce(IV) by sulfate ions, stabilizing the +4 state relative to the +3 state. This is why Ceric Sulfate is the preferred standard for stable titrimetric analysis, whereas Cerium Ammonium Nitrate (CAN) in nitric acid is preferred for aggressive oxidative synthesis.[1]

Ligand Field Stabilization

Recent advances in organocerium chemistry have challenged the "purely ionic" view. The stability of Ce(IV) can be dramatically enhanced by ligands capable of donating electron density into the empty

Figure 1: The redox cycling between Ce(III) and Ce(IV) is driven by the stability of the empty f-shell, modulated by ligand coordination.[1]

Synthetic Utility: Cerium Ammonium Nitrate (CAN)[1]

Cerium(IV) Ammonium Nitrate,

Mechanism: Oxidative C-H Activation

The reaction typically proceeds through the formation of a Ce(IV)-substrate complex (indicated by a deepening of color), followed by homolytic bond cleavage.[1]

Key Pathway: Alcohol

Figure 2: Mechanistic pathway of CAN-mediated oxidation involving Single Electron Transfer (SET).[1]

Protocol: Selective Oxidation of Benzyl Alcohol

Self-Validating Step: The reaction endpoint is visually indicated by the transition from the deep orange of Ce(IV) to the pale yellow of Ce(III).

Reagents:

-

Benzyl Alcohol (1.0 mmol)[1]

-

CAN (2.2 mmol) - Note: Stoichiometry requires >2 eq because Ce(IV) is a 1e- oxidant.[1]

-

Solvent: Acetonitrile/Water (9:1)[1]

Step-by-Step Workflow:

-

Solvent Prep: Dissolve CAN in

(9:1). The water is critical to solubilize the inorganic salt and facilitate the proton transfer. -

Addition: Add the alcohol dropwise to the stirring CAN solution at room temperature.

-

Observation (Validation): The solution will instantly darken (complex formation).

-

Reaction: Stir for 1-3 hours. Monitor the color.

-

Endpoint: The solution turns pale yellow/colorless.

-

TLC Check: Confirm disappearance of starting material.

-

-

Workup: Dilute with water, extract with ethyl acetate. The Ce(III) salts remain in the aqueous phase.[1]

Bio-Catalytic Applications: Nanoceria (CeO2)[1]

In drug development, Cerium Oxide Nanoparticles (CNPs) are engineered as "nanozymes."[1] They mimic superoxide dismutase (SOD) and catalase activities, scavenging Reactive Oxygen Species (ROS).[1][3][4]

The Autocatalytic Redox Cycle

The biological activity depends on the ratio of Ce

-

SOD Mimetic:

reduces superoxide ( -

Catalase Mimetic:

oxidizes peroxide (

This regenerative cycle allows a single nanoparticle to scavenge ROS indefinitely, unlike stoichiometric antioxidants.

Figure 3: The regenerative antioxidant cycle of Nanoceria, switching between +3 and +4 states.[1]

Characterization & Standardization Protocols

Distinguishing Ce(IV) from Ce(III) is critical for quality control in both synthetic and material applications.[1]

Comparative Data: Ce(III) vs. Ce(IV)

| Feature | Cerium(III) | Cerium(IV) |

| Electronic Config | ||

| Color (Aqueous) | Colorless | Yellow/Orange |

| UV-Vis Abs | Weak bands (f-f transitions) | Strong Charge Transfer (~300-400 nm) |

| XPS (3d5/2) | ~880-885 eV | ~882 eV + Satellite at 917 eV |

| Coordination | Typically 8-9 | Typically 8-12 (e.g., 12 in CAN) |

Critical Analytical Note: In X-ray Photoelectron Spectroscopy (XPS), the presence of a satellite peak at approximately 917 eV is the definitive fingerprint for the Ce(IV) oxidation state.[1] Its absence confirms pure Ce(III).[1]

Protocol: Standardization of Ceric Sulfate

To ensure accurate stoichiometry in oxidation reactions, Ce(IV) solutions must be standardized.[1] Sodium Oxalate (

Reagents:

-

Ceric Sulfate solution (approx.[1][5][6][7][8] 0.1 N) in 1 M

.[1] -

Sodium Oxalate (Primary Standard Grade), dried at 105°C.[1][7]

-

Ferroin Indicator (1,10-phenanthroline ferrous sulfate).[1]

Workflow:

-

Preparation: Weigh ~0.2 g

accurately into a flask. Dissolve in 75 mL water + 2 mL conc. -

Heating: Heat the oxalate solution to 70-75°C .

-

Why? The reaction between Ce(IV) and oxalate is slow at room temperature.[1]

-

-

Titration: Titrate with Ceric Sulfate while hot.

-

Indicator: Add 2 drops of Ferroin near the endpoint (when yellow color persists slightly).[1]

-

-

Endpoint: Sharp color change from Red (Ferroin-Fe2+) to Pale Blue/Colorless (Ferriin-Fe3+) .

-

Self-Validation: If the solution turns cloudy or brown, the temperature dropped too low (MnO2 formation analog). Keep >70°C.

-

References

-

Nair, V., et al. "Recent Advances in Synthetic Transformations Mediated by Cerium(IV) Ammonium Nitrate."[1][9][10][11] Accounts of Chemical Research, 2004.[9][11]

-

Edelmann, F. T. "The difficult search for organocerium(IV) compounds." Chemical Society Reviews, 2017.[1][12]

-

Das, S., et al. "Antioxidant Cerium Oxide Nanoparticles in Biology and Medicine."[1] National Institutes of Health (PMC), 2013.[1]

-

Willard, H. H., & Young, P. "Ceric Sulfate as a Volumetric Oxidizing Agent.[1][5] I. Preparation and Standardization of Solutions." Journal of the American Chemical Society, 1928. [1]

-

Celardo, I., et al. "Pharmacological potential of cerium oxide nanoparticles."[1] Nanoscale, 2011.[1]

Sources

- 1. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]

- 2. Homoleptic cerium(III) and cerium(IV) nitroxide complexes: significant stabilization of the 4+ oxidation state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cerium Oxide Nanoparticles: A Brief Review of Their Synthesis Methods and Biomedical Applications [mdpi.com]

- 4. The regulatory mechanisms of cerium oxide nanoparticles in oxidative stress and emerging applications in refractory wound care - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pharmaupdater.com [pharmaupdater.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances in synthetic transformations mediated by cerium(IV) ammonium nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cerium Ammonium Nitrate - CAN [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Cerium(IV) ammonium sulfate dihydrate safety data sheet (SDS) information

Safe Handling, Application, and Disposal in Pharmaceutical Research[1]

Executive Summary

Cerium(IV) ammonium sulfate dihydrate (CAS 10378-47-9), often referred to as Ceric Ammonium Sulfate (CAS) , is a high-purity oxidizing agent critical to pharmaceutical Quality Control (QC) and organic synthesis.[1] Unlike other strong oxidizers (e.g., permanganate), CAS offers distinct advantages: it is stable to heat, can be stored in solution for extended periods without significant titer loss, and functions effectively in acidic media.

However, its utility comes with specific risks rooted in its high reduction potential (

Physicochemical Profile

Understanding the physical limitations of CAS is essential for experimental design.

| Parameter | Specification | Experimental Implication |

| Formula | High molecular weight ( | |

| Appearance | Orange-yellow crystalline powder | Color intensity correlates with concentration; loss of color indicates reduction to Ce(III). |

| Solubility | Soluble in water (hydrolysis risk) | Critical: Must be dissolved in dilute acid (usually |

| Melting Point | Decomposes upon melting; do not heat solid material directly for drying. | |

| Redox Potential | Strong enough to oxidize ferroin, but requires indicators like ferroin or diphenylamine. |

Hazard Identification & Mechanistic Toxicology

The Oxidative Hazard

The primary hazard of CAS is not inherent toxicity (Cerium has low oral toxicity relative to other heavy metals), but its oxidizing power . Upon contact with biological tissue or reducing agents, Ce(IV) aggressively accepts electrons, causing:

-

Protein Denaturation: Oxidative cleavage of disulfide bonds in skin/eye proteins (Chemical Burns).

-

Exothermic Ignition: Rapid oxidation of combustible organics (solvents, paper) leading to fire.

Visualizing the Hazard Pathway

The following diagram illustrates the causal chain of exposure and reaction.

Figure 1: Mechanistic pathway of Cerium(IV) hazards. The high reduction potential drives both biological damage and chemical reactivity.

Safe Handling & Storage Architecture

Storage Logic

-

Segregation: Store separately from reducing agents (e.g., hydrides, sulfites) and finely powdered metals (Al, Mg). Contact can trigger spontaneous ignition.

-

Environment: Keep in a cool, dry area. Moisture promotes hydrolysis, potentially altering the stoichiometry of the solid surface over time.

Personal Protective Equipment (PPE)

-

Respiratory: N95 or P100 respirator if handling bulk powder (prevents inhalation of irritant dust).

-

Skin: Nitrile gloves (

thickness). Ce(IV) stains skin yellow/brown upon contact; this is a sign of oxidative reaction with skin proteins. -

Eyes: Chemical safety goggles.[2] Face shield recommended during large-scale dissolution due to acid splash risks.

Experimental Protocol: Preparation & Standardization

Context: In drug development, CAS is the standard titrant for determining the purity of reducing drugs (e.g., Paracetamol, Hydroquinone). This protocol ensures a stable

Reagents Required[4]

-

This compound (Analytical Grade).

-

Sulfuric acid (

), concentrated ( -

Arsenic trioxide (

) (Primary Standard) OR Sodium Oxalate ( -

Ferroin Indicator (

-phenanthroline ferrous sulfate).

Workflow Diagram

Figure 2: Preparation workflow for 0.1 N Ceric Ammonium Sulfate. The "Paste" step is critical to prevent basic salt precipitation.

Step-by-Step Methodology

-

Weighing: Weigh approximately

of CAS dihydrate. -

Acidification (The "Paste" Method): Add

of concentrated -

Dissolution: Cautiously add

of distilled water with constant stirring. The solution will warm up. Add another -

Clarification: If the solution remains turbid, heat gently (do not boil). Cool and filter through a sintered glass crucible if necessary. Dilute to

. -

Standardization (vs.

):-

Weigh

dried -

Dissolve in

-

Add

drops of osmium tetroxide (catalyst) and ferroin indicator. -

Titrate with CAS solution until color changes from orange-red to pale blue .

-

Waste Management & Disposal

Disposing of Ce(IV) directly into drains is negligent due to its oxidizing nature and heavy metal status. The following protocol renders it safe for heavy metal waste streams.

Disposal Logic

-

Reduction: Convert oxidizing Ce(IV) to the stable, non-oxidizing Ce(III).

-

Neutralization: Adjust pH to neutral.

-

Precipitation (Optional): Remove Cerium as an insoluble solid if liquid waste volume is constrained.

Figure 3: Safe disposal workflow. Reduction is mandatory to prevent reactions with other organic wastes in the storage container.

Protocol:

-

Dilute the waste (

) with water. -

Slowly add Sodium Bisulfite (

) or Ferrous Sulfate while stirring. -

Observe the color change from Yellow/Orange (Ce

) to Colorless (Ce -

Neutralize the acid with Sodium Carbonate (

) to pH 6-8. -

Label as "Heavy Metal Waste (Cerium)" and hand over to EHS.

References

-

Sigma-Aldrich. (2023).[3] Safety Data Sheet: Ammonium cerium(IV) sulfate dihydrate. Merck KGaA.[3]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24963, Ammonium cerium(IV) sulfate dihydrate. PubChem.

-

Fisher Scientific. (2023). Ceric Ammonium Sulfate Safety Data Sheet.

- Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical. (Standard reference for Cerimetry protocols).

-

European Chemicals Agency (ECHA). (2023). Registration Dossier: Cerium(IV) ammonium sulfate.

Sources

Structural Elucidation and Analytical Utility of Cerium(IV) Ammonium Sulfate Dihydrate

An In-Depth Technical Guide for Pharmaceutical & Materials Science Applications

Executive Summary & Chemical Identity

Cerium(IV) Ammonium Sulfate Dihydrate (CASD) is a water-soluble, orange-yellow inorganic salt with the formula

This guide dissects the crystallographic architecture, synthesis protocols, and specific drug-development applications of CASD, moving beyond basic textbook definitions to provide actionable insights for the bench scientist.

Crystallographic Architecture

The efficacy of CASD as an oxidant is rooted in its structural stability. Understanding the coordination environment of the Cerium(IV) ion is critical for predicting its reactivity and solubility profiles.

2.1 Crystal System and Coordination Geometry

-

Crystal System: Monoclinic

-

Space Group: typically

(common for hydrated double sulfates of this series). -

Coordination Number: 9

-

Geometry: Distorted Tricapped Trigonal Prism.[2]

The fundamental structural unit is often described not as a simple monomer, but as part of a complex anionic network. The Ce(IV) center is coordinated by oxygen atoms derived from the sulfate groups.[2]

| Parameter | Description | Significance |

| Cation | High charge density drives its potent oxidizing potential ( | |

| Anion | Sulfate ligands stabilize the high oxidation state, preventing spontaneous reduction. | |

| Hydration | Water molecules are typically held in the lattice via hydrogen bonding to ammonium and sulfate ions, rather than direct coordination to Ce(IV). | |

| Bridging | Sulfate Bridges | Sulfates often act as bidentate or bridging ligands, linking Ce centers in a 3D network, contributing to the salt's low solubility in non-acidic media. |

2.2 Structural Stability Implications

The 9-coordinate environment shields the Ce(IV) ion. However, in neutral pH, the sulfate ligands are displaced by hydroxide, leading to the precipitation of hydrated ceric oxide (

Synthesis & Crystallization Protocol

Objective: To synthesize high-purity CASD crystals suitable for X-ray diffraction or analytical standardization. Challenge: Preventing the hydrolysis of Ce(IV) and ensuring the correct stoichiometric double salt forms rather than basic sulfates.

3.1 Reagents

-

Cerium(IV) Sulfate (Tetrahydrate or Anhydrous)

-

Ammonium Sulfate (Analytical Grade)

-

Sulfuric Acid (

), 98% -

Deionized Water (

)

3.2 Step-by-Step Methodology

-

Acidification: Prepare a solvent matrix of

. The high proton concentration suppresses the equilibrium -

Stoichiometric Dissolution: Dissolve equimolar amounts of Cerium(IV) sulfate and Ammonium sulfate in the hot acid matrix (

).-

Note: A slight excess of

can suppress the solubility of the double salt via the common ion effect, aiding yield.

-

-

Filtration: Hot filter the solution through a sintered glass crucible (porosity 3 or 4) to remove insoluble basic cerium oxides.

-

Controlled Cooling: Allow the filtrate to cool slowly to room temperature over 12–24 hours. Rapid cooling yields microcrystalline powder; slow cooling yields well-defined monoclinic prisms.

-

Harvesting: Filter crystals and wash with a small volume of cold dilute sulfuric acid, followed by ethanol (to remove acid residues without dissolving the salt).

3.3 Visualization of Workflow

Figure 1: Optimized workflow for the synthesis of high-purity this compound.

Analytical Validation & Thermal Stability

Before use in drug development, the material must be characterized.

4.1 Thermal Decomposition Profile (TGA)

Thermogravimetric Analysis (TGA) reveals the stability limits.

| Temperature Range (K) | Event | Chemical Transformation |

| 350 – 400 K | Dehydration | Loss of |

| 450 – 600 K | Deamination | Loss of |

| > 900 K | Oxidation/Degradation | Decomposition of sulfates to |

4.2 X-Ray Diffraction (XRD)

-

Diagnostic Peaks: Look for characteristic reflections at low

angles corresponding to the large unit cell of the double salt. -

Impurity Check: The presence of sharp peaks at

often indicates

Application in Drug Development: The Paracetamol Assay

In pharmaceutical analysis, CASD is the standard titrant for the determination of Paracetamol (Acetaminophen) . This method is preferred over HPLC for raw material assay due to its precision and low cost.

5.1 The Mechanism

The assay is a two-step redox process. Paracetamol itself reacts slowly with Ce(IV). Therefore, it is first hydrolyzed to a more reactive intermediate.

-

Acid Hydrolysis: Paracetamol is refluxed with dilute

to cleave the amide bond, yielding p-aminophenol . -

Redox Titration: The p-aminophenol is titrated with Standardized 0.1 M CASD.

-

Indicator: Ferroin (Ferroin sulfate).

-

Endpoint: Sharp color change from Red (Ferroin,

) to Pale Blue (Ferriin,

-

5.2 Reaction Pathway Diagram

Figure 2: Reaction mechanism for the quantitative determination of Paracetamol using CASD.

5.3 Calculation

WhereReferences

-

Lindgren, O. (1977). "The crystal structure of ammonium cerium(IV)

". Acta Crystallographica Section B, 33(12), 3842-3844. Link -

British Pharmacopoeia Commission. (2023). "Paracetamol: Assay via Cerimetry". British Pharmacopoeia Online. Link

-

Basavaiah, K., et al. (2007). "Use of ceric ammonium sulphate and two dyes in the determination of lansoprazole in pharmaceuticals". Acta Pharmaceutica, 57(2), 211-220. Link

-

Nagaraja, K. S., et al. (1992). "Study of thermal decomposition of ammonium cerium sulphate". Journal of Thermal Analysis, 38, 2697–2705. Link

Sources

Methodological & Application

Application Note: High-Fidelity Oxidations using Cerium(IV) Ammonium Sulfate (CAS)

[1]

Executive Summary

Cerium(IV) Ammonium Sulfate (CAS) ,

The sulfate ligands in CAS are far less nucleophilic than nitrate, eliminating the risk of byproduct formation (e.g., nitrate esters or ring nitration) often observed with CAN.[1] This guide details the mechanistic advantages of CAS, provides validated protocols for quinone synthesis and benzylic oxidation, and establishes a rigorous standardization method to ensure reagent integrity.

The "Sulfate Advantage": Mechanistic Causality

The choice between CAS and CAN is not merely one of availability but of chemoselectivity.

-

Ligand Interference: In CAN-mediated oxidations, the nitrate ligand (

) can act as a nucleophile or radical source, leading to side reactions such as the nitration of aromatic rings or the formation of nitrate esters from alcohols. -

Sulfate Stability: The sulfate anion (

) in CAS is non-nucleophilic and oxidatively stable under the reaction conditions.[1] This directs the reaction exclusively through the Cerium(IV) metal center, ensuring that the oxidation potential is used solely for the desired Single Electron Transfer (SET) event.[1] -

Solubility Profile: Unlike CAN, which is soluble in many organic solvents, CAS requires acidic aqueous media (typically dilute

) for solubility.[1][3] This necessitates the use of mixed solvent systems (e.g.,

Mechanistic Pathway (SET)

The oxidation proceeds via a Single Electron Transfer mechanism, generating a radical cation intermediate.[1]

Figure 1: General Single Electron Transfer (SET) mechanism for Cerium(IV) mediated oxidation.

Pre-Reaction Quality Control: Reagent Standardization

Commercially available CAS is a dihydrate and can absorb moisture, altering its effective molecular weight. To guarantee stoichiometric accuracy, titration against Arsenic Trioxide (

Protocol A: Standardization of CAS

Objective: Determine the exact molarity of the CAS stock solution.

Reagents:

-

Cerium(IV) Ammonium Sulfate (approx.[1][2][4][5][6] 0.1 N solution in 1 M

).[1] -

Arsenic Trioxide (

), primary standard grade.[1] -

Osmium Tetroxide (

) catalyst solution (0.01 M).[1] -

Ferroin Indicator (1,10-phenanthroline ferrous sulfate).[1]

Procedure:

-

Primary Standard Prep: Dry

at 105°C for 1 hour. Accurately weigh ~200 mg into a 500 mL Erlenmeyer flask. -

Dissolution: Add 10 mL of 1 M NaOH to dissolve the solid. Acidify with 100 mL of water and 25 mL of 10%

. -

Catalyst Addition: Add 2 drops of

solution (catalyzes the slow reaction between Ce(IV) and As(III)). -

Titration: Add 2 drops of Ferroin indicator (color: orange-red).[1] Titrate with the CAS solution.

-

Endpoint: The color transitions sharply from Orange-Red to Pale Blue .

Calculation:

Application Protocols

Protocol B: Selective Synthesis of 1,4-Naphthoquinone

This protocol highlights the superiority of CAS over CAN. Using CAN often results in nitronaphthalene byproducts.[1] CAS yields pure quinone via clean benzylic oxidation.[1]

Target: Oxidation of Naphthalene to 1,4-Naphthoquinone. Scale: 10 mmol.

Reagents:

-

Naphthalene (1.28 g, 10 mmol)[1]

-

Cerium(IV) Ammonium Sulfate (CAS) (4 equivalents, ~25 g)[1]

-

Acetonitrile (MeCN)[1]

-

Sulfuric Acid (

)[1]

Step-by-Step Methodology:

-

Solvent Preparation: Prepare a solvent mixture of 40 mL MeCN and 40 mL 4 M aqueous

.[1] The acidity is crucial to keep Ce(IV) in solution and prevent hydrolysis to insoluble ceric oxide.[1] -

Dissolution: Dissolve the Naphthalene in the MeCN portion first, then mix with the acid.

-

Note: If the substrate precipitates, add more MeCN until homogeneous or a fine suspension is achieved.

-

-

Oxidant Addition: Add solid CAS in small portions over 20 minutes while stirring vigorously at room temperature (

).-

Observation: The solution will turn dark orange.[1]

-

-

Reaction Monitoring: Stir for 2–4 hours. Monitor by TLC (Hexane:Ethyl Acetate 8:2).[1] The orange Ce(IV) color will fade to a pale yellow Ce(III) color as the oxidant is consumed.[1]

-

Workup:

-

Purification: Recrystallize from ethanol or purify via silica gel chromatography.

Expected Yield: 85–95%.[1]

Protocol C: Benzylic Alcohol Oxidation

CAS effectively oxidizes benzylic alcohols to aldehydes/ketones without over-oxidation to carboxylic acids, provided the reaction time is controlled.

Target: Oxidation of 1-Phenylethanol to Acetophenone.

Step-by-Step Methodology:

-

Preparation: Dissolve 1-Phenylethanol (5 mmol) in 20 mL of 50% aqueous Acetonitrile.

-

Activation: Add 1 mL of conc.

to the solution.[1][4][7] -

Oxidation: Add stoichiometric CAS (2.2 equivalents) dissolved in minimal 1 M

. Add dropwise over 10 minutes.-

Why dropwise? To maintain a low concentration of oxidant relative to the substrate, minimizing radical coupling side reactions.

-

-

Quench: Upon TLC completion (~30-60 mins), quench with 10% aqueous Sodium Thiosulfate.

-

Isolation: Extract with Ethyl Acetate, wash with bicarbonate, and dry.[1]

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| Precipitation of Cerium | Acidity too low ( | Ensure solvent matrix contains at least 1 M |

| Incomplete Oxidation | Old reagent (hydrated/reduced).[1] | Perform Protocol A (Standardization). Increase equivalents to 2.5–3.0 if necessary. |

| Emulsion during Workup | Surfactant-like Ce-sulfate complexes.[1] | Filter the biphasic mixture through a Celite pad before separation.[1] Use Brine during extraction.[1] |

| Over-oxidation | Reaction time too long.[1] | Quench immediately upon disappearance of starting material.[1] Lower temperature to |

Safety & Handling

-

Oxidizer: CAS is a strong oxidizer (H272).[1][5] Keep away from reducing agents and organic powders in dry storage.[1]

-

Corrosive: The protocols require sulfuric acid.[1][7][8] Use acid-resistant gloves (Nitrile/Neoprene) and eye protection.[1]

-

Waste: Cerium residues are generally low toxicity but should be disposed of as heavy metal waste.[1] Do not dispose of acidic Ce solutions down the drain.

References

-

Ho, T.-L. (1973).[1] Ceric ion oxidation in organic chemistry. Synthesis, 1973(06), 347-354.[1][9] Link[1]

-

Nair, V., et al. (2007).[1][10] Cerium(IV) ammonium nitrate (CAN) in organic synthesis.[1][4][6][11][12] Chemical Reviews, 107(5), 1862-1891.[1][13] (Cited for comparative mechanistic context). Link[1]

-

Trahanovsky, W. S., & Young, L. B. (1965).[1] Oxidation of organic compounds with cerium(IV). I. Oxidation of benzyl alcohol.[1] Journal of the Chemical Society, 5777-5780. Link

-

Sigma-Aldrich. (n.d.).[1] Ammonium cerium(IV) sulfate dihydrate Product Specification. Link[1]

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Quantitative Chemical Analysis (5th ed.).[1] Longman Scientific & Technical.[1] (Source for Arsenic Trioxide standardization).[1][8]

Sources

- 1. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]

- 2. CAS 10378-47-9: Ammonium cerium sulfate ((NH4)4Ce(SO4)4) d… [cymitquimica.com]

- 3. grokipedia.com [grokipedia.com]

- 4. AMMONIUM CERIUM(IV) SULFATE | 7637-03-8 [amp.chemicalbook.com]

- 5. Ammonium cerium (IV) sulfate dihydrate - SYNTHETIKA [synthetikaeu.com]

- 6. old.rrjournals.com [old.rrjournals.com]

- 7. Preparation and Standardization of 0.1 M Ceric Ammonium Sulphate | Pharmaguideline [pharmaguideline.com]

- 8. brainkart.com [brainkart.com]

- 9. Ce Cerium(IV) Ammonium Nitrate - Wordpress [reagents.acsgcipr.org]

- 10. Cerium Ammonium Nitrate - CAN [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

Advanced Protocol: Ceric Ammonium Sulfate (CAS) in Redox Titrimetry

Topic: Role of Ceric Ammonium Sulfate in Redox Titrations Content Type: Detailed Application Notes and Protocols

Abstract

This technical guide provides an in-depth analysis of Ceric Ammonium Sulfate (CAS) as a primary oxidant in quantitative analysis.[1] Unlike Potassium Permanganate (

The Chemistry of Cerimetry

Mechanism and Potentials

Cerimetry relies on the one-electron reduction of Cerium(IV) to Cerium(III).[2] The reaction is simple, involving no intermediate oxidation states, which minimizes induced reactions common in permanganometry.

Color Transition: The

The Critical Role of Acid Medium

The oxidizing power of Ce(IV) is heavily dependent on the acid anion due to complex formation. While Perchloric acid yields the highest potential (non-complexing), Sulfuric acid is the standard solvent for CAS because it prevents the hydrolysis of Ce(IV) into basic salts.

Table 1: Formal Potentials of Ce(IV)/Ce(III) Couple

| Acid Medium | Concentration (1 M) | Formal Potential (

Expert Insight: The lower potential in sulfuric acid (+1.44 V) is advantageous. It is strong enough to oxidize most analytes (Fe(II), Nitrites, Oxalates) but stable enough to be boiled without decomposition, unlike

.

Visualization: Reaction Logic

The following diagram illustrates the electron transfer pathway and the indicator transition logic.

Caption: Mechanism of Cerimetric Titration showing the oxidation of analyte followed by the indicator transition at the equivalence point.

Protocol: Preparation and Standardization

Objective: Prepare 0.1 N Ceric Ammonium Sulfate and standardize it using Arsenic Trioxide (Primary Standard).

Reagents Required[3][4][5]

-

Ceric Ammonium Sulfate [

] -

Sulfuric Acid (Concentrated, 98%)

-

Arsenic Trioxide (

) - Primary Standard [3] -

Osmium Tetroxide (

) solution (Catalyst)[4] -

Sodium Hydroxide (NaOH)

Preparation of 0.1 N CAS Solution

-

Weigh 64-66 g of Ceric Ammonium Sulfate.

-

Add 30 mL of concentrated sulfuric acid and 500 mL of distilled water to a beaker.

-

Stir with gentle heat until dissolved. Note: The solution must remain acidic to prevent precipitation of basic cerium salts.

-

Cool and filter if the solution is turbid.

-

Dilute to 1000 mL with distilled water in a volumetric flask.

Standardization Procedure (Reference: USP/EP)

Safety Warning: Arsenic Trioxide is highly toxic. Osmium Tetroxide is volatile and toxic. Work in a fume hood.

-

Weighing: Accurately weigh 0.200 g of dried Arsenic Trioxide (

) into a 500 mL Erlenmeyer flask. -

Dissolution: Wash down the inner walls with 25 mL of 8% (w/v) NaOH solution. Swirl to dissolve.[12]

-

Acidification: Add 100 mL of water and 30 mL of dilute sulfuric acid (

). -

Catalyst: Add 0.15 mL of Osmium Tetroxide solution.

-

Indicator: Add 2 drops of Ferroin indicator.

-

Titration: Titrate with the 0.1 N CAS solution.

-

Start Color: Pink/Red.

-

End Point: Sharp transition to Pale Blue (or colorless in very dilute solutions).

-

Calculation:

Application Note: Assay of Paracetamol (Acetaminophen)

This protocol utilizes CAS to determine the purity of Paracetamol API or tablets. It is based on the hydrolysis of the amide bond followed by the oxidation of the resulting amine.[5]

Principle

-

Hydrolysis: Paracetamol is refluxed with dilute

to form p-aminophenol . -

Titration: p-aminophenol is oxidized by Ce(IV) to p-iminoquinone .

-

Stoichiometry: 2 moles of Ce(IV) are required for 1 mole of Paracetamol.

Workflow Diagram

Caption: Step-by-step workflow for the quantitative assay of Paracetamol using Cerimetry.

Detailed Procedure

-

Sample Prep: Dissolve 0.300 g of Paracetamol in a mixture of 10 mL water and 30 mL dilute

. -

Reflux: Boil under reflux for 1 hour . This ensures complete conversion to p-aminophenol.

-

Cooling: Cool the solution and dilute with 100 mL water.

-

Conditioning: To 20 mL of this solution, add 40 mL water, 40 g crushed ice, and 15 mL dilute HCl.

-

Why Ice? To control the reaction rate and prevent side reactions during oxidation.

-

-

Titration: Add 0.1 mL Ferroin and titrate with 0.1 N CAS .

-

Calculation:

Troubleshooting & Interferences

| Issue | Probable Cause | Corrective Action |

| Sluggish Endpoint | Insufficient catalyst (in standardization) or low temperature. | Ensure Osmium Tetroxide is added (for As2O3). For Paracetamol, ensure proper acid concentration. |

| Precipitation | Hydrolysis of Ce(IV) due to low acidity. | Ensure CAS is dissolved in sufficient |

| Fading Endpoint | Oxidation of indicator by excess oxidant over time. | Read the burette immediately upon color change. |

| Interference | Presence of Chlorides (in high conc).[5][13] | While Ce(IV) is tolerant, avoid boiling HCl solutions. Titrate in cold if HCl is present. |

References

-

Royal Society of Chemistry. (n.d.). The quantitative analysis of various formulations of paracetamol. Retrieved from [Link]

-

PharmaGuideline. (2010). Preparation and Standardization of 0.1 M Ceric Ammonium Sulphate. Retrieved from [Link]

-

PharmaWiki. (n.d.). Preparation and Standardisation of 0.1N ceric ammonium sulphate. Retrieved from [Link]

Sources

- 1. noblesciencepress.org [noblesciencepress.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Write about permanganometry & cerimetry, including introduction, principl.. [askfilo.com]

- 4. pharmawiki.in [pharmawiki.in]

- 5. edu.rsc.org [edu.rsc.org]

- 6. eqipped.com [eqipped.com]

- 7. FERROIN SOLUTION AR 0.025 M Redox Indicator | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]

- 8. One moment, please... [rmreagents.com]

- 9. noblesciencepress.org [noblesciencepress.org]

- 10. Ferroin|Redox Indicator for Research [benchchem.com]

- 11. Investigation Of Paracetamol Report | WOWESSAYS⢠[wowessays.com]

- 12. pharmaupdater.com [pharmaupdater.com]

- 13. hrpatelpharmacy.co.in [hrpatelpharmacy.co.in]

Advanced Protocol: Preparation and Standardization of 0.1 N Ceric Ammonium Sulfate

Application Note & Technical Guide

Executive Summary

Ceric Ammonium Sulfate (CAS),

This guide provides a rigorous, self-validating protocol for preparing and standardizing a 0.1 N Ceric Ammonium Sulfate solution. It prioritizes the Sodium Oxalate method for standardization due to its balance of high precision and superior safety profile compared to the Arsenic Trioxide/Osmic Acid method.

Scientific Principle & Chemistry

The Redox Mechanism

Cerium(IV) acts as a powerful single-electron oxidant.[1] In acidic media, the half-reaction is:

The formal potential of the

Why Sulfuric Acid?

Attempting to dissolve Ceric Ammonium Sulfate in water without sufficient acid leads to immediate hydrolysis and precipitation.

-

Reaction without Acid:

-

Role of

: Suppresses hydrolysis and forms stable anionic complexes, ensuring the titer remains constant for months.

Reagents & Equipment

Critical Reagents

| Reagent | Grade | Specification | Function |

| Ceric Ammonium Sulfate | AR / ACS | Dihydrate form ( | Oxidizing Agent |

| Sulfuric Acid ( | Concentrated | 98% (sp. gr. 1.84) | Stabilizer / Solvent |

| Sodium Oxalate ( | Primary Std.[2] | Dried at 105°C for 2 hrs | Standardization Standard |

| Ferroin Indicator | Redox Ind. | 1,10-Phenanthroline ferrous sulfate | Endpoint Detection |

| Hydrochloric Acid (HCl) | Concentrated | 37% | Reaction Catalyst (Oxalate method) |

Equipment

-

Volumetric Flask: 1000 mL (Class A).

-

Burette: 50 mL (Class A) with PTFE stopcock.

-

Analytical Balance: Precision

mg. -

Hot Plate: With temperature control (for standardization).

-

Amber Glass Bottle: For storage (light protection).[3]

Experimental Workflow Visualization

The following diagram outlines the critical path for preparation and the logic gate for standardization.

Figure 1: Logical workflow for the preparation and standardization of Ceric Ammonium Sulfate.

Protocol 1: Preparation of 0.1 N Solution

Target Concentration: 0.1 N Volume: 1000 mL

-

Weighing: Weigh approximately 64.0 g to 66.0 g of Ceric Ammonium Sulfate dihydrate.

-

Note: The theoretical weight for 0.1 N is ~63.26 g, but reagents often contain moisture or impurities. A slight excess is used.[4]

-

-

Acid Slurry: Transfer the solid into a 1500 mL beaker. Add 30 mL of concentrated Sulfuric Acid (

) and 500 mL of distilled water . -

Dissolution: Stir the mixture gently. If dissolution is slow, heat the solution gently to roughly 50-60°C.

-

Caution: Do not boil. Boiling may cause decomposition or precipitation of insoluble cerium salts.

-

-

Cooling & Filtering: Allow the solution to cool to room temperature. Inspect for turbidity. If undissolved particles remain, filter the solution through a sintered glass crucible or fine filter paper.

-

Dilution: Transfer the clear filtrate to a 1000 mL Class A volumetric flask. Dilute to the mark with distilled water.

-

Aging: Ideally, allow the solution to stand for 24–48 hours before standardization to ensure chemical equilibrium.

Protocol 2: Standardization (Sodium Oxalate Method)

This method is preferred over the Arsenic Trioxide method as it avoids the use of highly toxic Osmium Tetroxide (

Primary Standard: Sodium Oxalate (

Step-by-Step Procedure

-

Drying: Dry pure Sodium Oxalate at 105°C for 2 hours . Cool in a desiccator.

-

Weighing: Accurately weigh 0.20 – 0.25 g of the dried Sodium Oxalate into a 250 mL Erlenmeyer flask. Record the exact weight (

). -

Dissolution: Add 75 mL of distilled water and shake to dissolve.

-

Acidification: Carefully add 2 mL of concentrated

and 10 mL of concentrated HCl .-

Critical: The presence of HCl acts as a catalyst for the oxalate oxidation.

-

-

Heating: Heat the solution to 70°C – 75°C .

-

Why? The reaction between Ce(IV) and Oxalate is slow at room temperature.

-

-

Titration:

-

Add 2-3 drops of Ferroin indicator . The solution will turn Red/Orange .[5]

-

Titrate with the prepared Ceric Ammonium Sulfate solution while the liquid is hot (maintain >60°C).

-